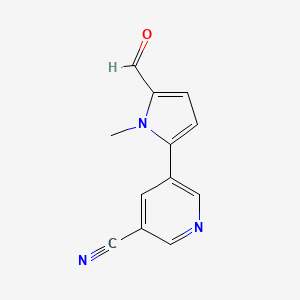

5-(5-Formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitrile

Beschreibung

5-(5-Formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a nitrile group at the 3-position and a 5-formyl-1-methylpyrrole moiety at the 5-position. The compound has been cataloged as a specialty chemical but is currently listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Eigenschaften

Molekularformel |

C12H9N3O |

|---|---|

Molekulargewicht |

211.22 g/mol |

IUPAC-Name |

5-(5-formyl-1-methylpyrrol-2-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H9N3O/c1-15-11(8-16)2-3-12(15)10-4-9(5-13)6-14-7-10/h2-4,6-8H,1H3 |

InChI-Schlüssel |

HDRXDIYOVPQUOU-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=CC=C1C2=CN=CC(=C2)C#N)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 5-(5-Formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitril umfasst mehrere Schritte. Ein üblicher Syntheseweg beinhaltet die Reaktion von 5-Formyl-1-methyl-1H-pyrrol-2-carbonsäure mit Nicotinonitril unter bestimmten Reaktionsbedingungen . Die Reaktion erfordert typischerweise einen Katalysator und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt in guter Ausbeute erhalten wird . Industrielle Produktionsverfahren können die Massen-Kundensynthese und -beschaffung umfassen, um die Forschungsanforderungen zu decken .

Analyse Chemischer Reaktionen

5-(5-Formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitril durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Formylgruppe kann unter geeigneten Bedingungen zu einer Carbonsäure oxidiert werden.

Reduktion: Die Nitrilgruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Amin reduziert werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO4), Reduktionsmittel wie LiAlH4 und Elektrophile für Substitutionsreaktionen . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 5-(5-Formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitrile is C12H9N3O, with a molecular weight of 211.22 g/mol. The compound features a pyrrole ring linked to a nicotinonitrile moiety, which contributes to its unique reactivity and biological properties. The presence of the formyl group enhances its potential interactions with biological targets, making it a candidate for various applications.

Potential Therapeutic Effects

Research indicates that 5-(5-Formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitrile may exhibit several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may play a role in modulating inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation.

- Antimicrobial Activity : The structural characteristics of the compound hint at possible antimicrobial effects, which could be explored for developing new antibiotics or antifungal agents.

Interaction Studies

Studies focusing on the binding affinity of 5-(5-Formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitrile to specific enzymes or receptors are crucial for understanding its pharmacological potential. These investigations may involve:

- Enzyme Inhibition : Evaluating how effectively the compound inhibits key enzymes involved in disease processes.

- Receptor Binding : Assessing the compound's affinity for various receptors, which could inform its potential as a therapeutic agent.

Synthetic Applications

The synthesis of 5-(5-Formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitrile typically involves several steps that can be optimized for efficiency:

- Formation of the Pyrrole Ring : Utilizing established methods for synthesizing pyrrole derivatives.

- Nitrilation : Introducing the nitrile group under controlled conditions to ensure yield and purity.

- Formylation : Employing formylation techniques to incorporate the formyl group at the desired position on the pyrrole ring.

These synthetic pathways not only facilitate the production of this compound but also allow for modifications that can enhance its biological activity or alter its chemical properties.

Case Study Example: Anti-inflammatory Activity

In vitro studies have indicated that derivatives of this compound can significantly reduce pro-inflammatory cytokine levels in macrophage cultures, suggesting a pathway for developing anti-inflammatory drugs.

Case Study Example: Antimicrobial Testing

Preliminary antimicrobial assays against common pathogens have shown promising results, warranting further investigation into its efficacy as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 5-(5-Formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form carboxylic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Electronic Effects: The formyl-pyrrole group in the target compound introduces a reactive aldehyde for crosslinking or further functionalization, unlike the inert trimethylsilyl group in 5-Methoxy-4-(trimethylsilyl)nicotinonitrile .

Pyrrole-Substituted Heterocycles

Pyrrole substituents are common in pharmaceuticals due to their aromaticity and hydrogen-bonding capacity. For example:

- 5-Amino-2-pyridinecarboxylic acid (, Item 7): Features a carboxylic acid instead of nitrile, enabling salt formation and improved aqueous solubility. The amino group enhances nucleophilicity, contrasting with the formyl group’s electrophilic character in the target compound .

- 5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4-carbonitrile (, Item 9): Combines nitrile and amino groups on a pyrazole core, highlighting the versatility of nitriles in modulating pharmacokinetic properties .

Reactivity Comparison :

- The formyl group in the target compound allows for Schiff base formation or condensation reactions, whereas amino-substituted analogs (e.g., 5-Amino-2-pyridinecarboxylic acid) are more suited for amide bond formation .

Nitrile-Containing Heterocycles in Drug Discovery

Nitriles are valued as bioisosteres for carbonyl or carboxylic acid groups. For instance:

- 5-Amino-2-nitrobenzoic acid (, Item 3): The nitro and carboxylic acid groups confer acidity and hydrogen-bonding capacity, unlike the nitrile’s electron-withdrawing effects in the target compound .

- 5-Amino-3-(4-nitrophenyl)-1H-pyrazole (, Item 8): The nitro group enhances electrophilicity, whereas the nitrile in the target compound may stabilize adjacent π-systems .

Physicochemical Properties :

- Nitriles generally reduce solubility compared to carboxylic acids but improve metabolic stability. The discontinuation of 5-(5-Formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitrile may reflect a balance between these factors and synthetic complexity .

Biologische Aktivität

5-(5-Formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrrole ring and a nicotinonitrile moiety. This compound has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C12H9N3O

- Molecular Weight : 211.22 g/mol

- CAS Number : 1393709-49-3

Antimicrobial Activity

Research indicates that compounds containing pyrrole and nitrile functionalities often exhibit antimicrobial properties. Preliminary studies on 5-(5-formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitrile suggest it may possess significant antibacterial and antifungal activities.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.0098 mg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal strains, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anti-inflammatory Effects

The presence of the pyrrole structure in this compound may contribute to its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. Further investigation is required to elucidate the specific pathways through which 5-(5-formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitrile exerts these effects .

Study on Anticancer Properties

A study examined the cytotoxic effects of various pyrrole derivatives, including 5-(5-formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitrile, on cancer cell lines such as HT29 (human colon adenocarcinoma). The results indicated that this compound exhibited notable cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

The proposed mechanisms for the biological activity of 5-(5-formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitrile include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways.

- Receptor Interaction : Its structural similarity to nicotinic acid suggests potential binding to nicotinic receptors, influencing various physiological processes.

Synthesis and Modification

The synthesis of 5-(5-formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitrile typically involves multi-step organic reactions that allow for the introduction of the pyrrole and formyl groups. Modifications to this compound can enhance its biological activity or alter its pharmacokinetic properties.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how 5-(5-formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitrile stands out among related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl nicotinate | Methyl ester of nicotinic acid | Moderate antimicrobial activity |

| 6-(1H-pyrrol-1-yl)nicotinonitrile | Lacks formyl substitution | Limited activity compared to target compound |

| 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile | Benzene ring addition | Different activity profile |

The unique combination of both pyrrole and nicotinic structures along with the formyl group in 5-(5-formyl-1-methyl-1H-pyrrol-2-yl)nicotinonitrile potentially confers distinct chemical reactivity and biological properties compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.